molecular formula C20H26N2O4 B2617301 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide CAS No. 955227-53-9

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide

Cat. No.: B2617301
CAS No.: 955227-53-9
M. Wt: 358.438
InChI Key: LJUHBPGRJQMFBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is a synthetic organic compound. It's notable for its complex structure, which includes a benzodioxole moiety, a pyrrolidinone ring, and a cyclopentyl group. Its unique structure gives it significant potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through a multi-step organic synthesis. One possible route involves the following steps:

  • Formation of the Pyrrolidinone Ring: : Starting with benzo[d][1,3]dioxole, it undergoes a series of reactions including nitration, reduction, and cyclization to form the pyrrolidinone ring.

  • Methylation: : The intermediate product is then subjected to methylation to introduce the methyl group.

  • Cyclopentyl Propanamide Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar synthetic steps but scaled up using larger reactors and continuous flow systems. Key considerations include:

  • Optimizing Reaction Yields: : Industrial processes focus on maximizing yield and purity.

  • Safety and Environmental Concerns: : Handling of reagents and solvents should adhere to strict safety protocols to prevent accidents and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide is reactive towards several chemical transformations:

  • Oxidation: : This compound can undergo oxidation to form various derivatives, especially at the pyrrolidinone ring.

  • Reduction: : Reduction reactions can modify the carbonyl groups, potentially leading to secondary alcohols.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly involving the benzodioxole moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: : Reducing agents such as lithium aluminium hydride or sodium borohydride are employed.

  • Substitution: : Reagents like alkyl halides or nucleophiles such as amines can be used.

Major Products Formed

The major products depend on the specific reaction conditions. For example, oxidation of the pyrrolidinone ring can lead to carboxylic acid derivatives, while reduction can form alcohols.

Scientific Research Applications

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide finds application in various fields due to its unique structure:

  • Chemistry: : Used as an intermediate in organic synthesis, providing a foundation for creating more complex molecules.

  • Biology: : Potential for studying enzyme interactions and receptor binding due to its diverse functional groups.

  • Medicine: : Investigated for potential therapeutic uses, particularly in the treatment of neurological and inflammatory diseases.

  • Industry: : Utilized in the development of new materials and chemicals, particularly those requiring precise molecular modifications.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets in biological systems. For instance:

  • Binding to Receptors: : It may bind to certain receptors, influencing signal transduction pathways.

  • Enzyme Inhibition: : The compound could act as an inhibitor for specific enzymes, affecting metabolic pathways.

Molecular Targets and Pathways

  • Neurotransmitter Receptors: : It could modulate receptors like GABA or serotonin receptors.

  • Inflammatory Pathways: : May interact with enzymes involved in inflammatory responses, potentially reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Compounds with similar structures include:

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-4-hydroxypyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-methoxypyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide

Highlighting Uniqueness

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-cyclopentylpropanamide stands out due to its specific combination of functional groups, providing unique reactivity and potential applications not seen in similar compounds. For example, the cyclopentylpropanamide group may offer unique binding properties and metabolic stability, differentiating it from other derivatives.

Conclusion

This compound is a compound with a rich tapestry of synthetic possibilities and applications. Its diverse reactivity and potential therapeutic benefits make it an intriguing subject for ongoing research in various scientific fields.

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O4/c23-19(8-5-14-3-1-2-4-14)21-11-15-9-20(24)22(12-15)16-6-7-17-18(10-16)26-13-25-17/h6-7,10,14-15H,1-5,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUHBPGRJQMFBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.